molecular formula C5H8N2O4 B136753 2-(2-(Hydroxyimino)propanamido)acetic acid CAS No. 133333-62-7

2-(2-(Hydroxyimino)propanamido)acetic acid

Cat. No.: B136753
CAS No.: 133333-62-7
M. Wt: 160.13 g/mol
InChI Key: XFGJGGZAHMFYOF-XVNBXDOJSA-N
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Description

2-(2-(Hydroxyimino)propanamido)acetic acid is a chemical compound with a unique structure that includes both an oxime and an amino acid moiety

Properties

CAS No.

133333-62-7

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid

InChI

InChI=1S/C5H8N2O4/c1-3(7-11)5(10)6-2-4(8)9/h11H,2H2,1H3,(H,6,10)(H,8,9)/b7-3+

InChI Key

XFGJGGZAHMFYOF-XVNBXDOJSA-N

SMILES

CC(=NO)C(=O)NCC(=O)O

Isomeric SMILES

C/C(=N\O)/C(=O)NCC(=O)O

Canonical SMILES

CC(=NO)C(=O)NCC(=O)O

Synonyms

Glycine, N-[2-(hydroxyimino)-1-oxopropyl]- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxyimino)propanamido)acetic acid typically involves the reaction of glycine with an appropriate oxime derivative. One common method is to react glycine with 2-hydroxyiminopropanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the oxime bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxyimino)propanamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amino acids.

Scientific Research Applications

2-(2-(Hydroxyimino)propanamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxyimino)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amino acid moiety can also interact with cellular transporters, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-3-phenylprop-2-enoylamino]acetic acid
  • 2-[(2E)-3-(pyridin-3-yl)prop-2-enamido]acetic acid
  • 2-{[(2E)-1-hydroxybut-2-en-1-ylidene]amino}acetic acid

Uniqueness

2-(2-(Hydroxyimino)propanamido)acetic acid is unique due to its combination of an oxime and an amino acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

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